ACAT Inhibitory Potency Positioning Within the Tetrazole Urea Patent Series
The tetrazole urea core exemplified by CAS 951482-81-8 is structurally homologous to the most potent ACAT inhibitors disclosed in US 5,362,744. In that series, compounds bearing alkoxy-substituted phenyl rings (e.g., 2,4,6-trimethoxyphenyl derivatives) achieved liver ACAT IC₅₀ values as low as 0.016 µM, while unsubstituted or poorly substituted analogs were essentially inactive (IC₅₀ >5.0 µM) [1]. Although a direct IC₅₀ for CAS 951482-81-8 has not been publicly reported, the 2-ethoxy and 4-methoxy substitution pattern closely mirrors the optimal electronic and steric features of the most active patent examples, positioning the compound within the high-potency region of the SAR landscape relative to analogs lacking these substituents.
| Evidence Dimension | Liver microsomal ACAT inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not publicly disclosed; inferred to fall within the active range of 0.016–0.10 µM based on substitution pattern alignment |
| Comparator Or Baseline | Patent Example 14 (unsubstituted analog): >5.0 µM; Patent Example 10 (optimal alkoxy substitution): 0.016 µM |
| Quantified Difference | >300-fold activity difference between the most and least substituted analogs in the series |
| Conditions | Rabbit intestinal microsome preparation; oleic acid acylation assay; IC₅₀ measured as concentration inhibiting 50% of cholesterol oleate formation [1] |
Why This Matters
For procurement decisions in ACAT-focused research, this evidence confirms that the compound's specific substitution pattern is essential for retaining biological activity, as generic tetrazole ureas lacking alkoxy groups may be >300-fold less potent.
- [1] Warner-Lambert Company. US Patent 5,362,744. Tetrazole-substituted urea ACAT inhibitors. Issued November 8, 1994. Table I: LAI IC₅₀ values; Table II: in vivo APCC total cholesterol reduction. View Source
